molecular formula C11H8BrFN2O2 B1419935 methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1350465-88-1

methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1419935
CAS No.: 1350465-88-1
M. Wt: 299.1 g/mol
InChI Key: FBFOZOSFWIINBH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
  • Methyl 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
  • Methyl 4-bromo-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2/c1-17-11(16)10-8(12)9(14-15-10)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFOZOSFWIINBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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